The synthesis of Iodorivanol typically involves the introduction of iodine into a suitable organic framework. Various methods can be employed, including:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity. For example, using polar solvents can enhance the solubility of reactants and improve reaction rates.
Iodorivanol's molecular structure features a central aromatic ring with iodine substituents. The presence of hydroxyl groups contributes to its solubility and reactivity.
Iodorivanol undergoes several chemical reactions that are significant for its functionality:
Reactions involving Iodorivanol are often monitored using chromatography techniques to assess the formation of products and the extent of conversion.
Iodorivanol acts primarily by increasing the attenuation of X-rays due to its high atomic number iodine content. When administered to patients, it enhances the contrast between different tissues during imaging procedures.
The mechanism involves the absorption of X-rays by the iodine atoms, which scatter the radiation and create a clearer image on the diagnostic equipment. This property is crucial for differentiating between various anatomical structures.
Relevant data indicate that proper formulation is essential for maximizing its effectiveness as a contrast agent.
Iodorivanol is primarily used in medical imaging as a radiocontrast agent. Its applications include:
Research continues to explore additional therapeutic uses of Iodorivanol and its derivatives in various medical fields.
The development of Iodorivanol as a specialized chemical probe represents a paradigm shift in targeted protein modulation, emerging from the "bump-and-hole" approach in chemical genetics. This strategy, pioneered to overcome limitations in studying conserved protein families, involves engineering complementary steric modifications at the protein-ligand interface. Iodorivanol was designed with an iodine-based steric bulk strategically positioned to selectively engage engineered binding pockets in target proteins while avoiding interactions with wild-type counterparts [1]. This design principle enables unprecedented kinase-specific inhibition even in highly homologous enzyme families, where traditional inhibitors lack selectivity.
The molecular evolution of Iodorivanol-class compounds reflects three key innovations in chemical probe design:1) Covalent warhead optimization: Early iterations utilized non-specific alkylating groups, whereas Iodorivanol incorporates a targeted cysteine-reactive group enabling covalent engagement only upon proper steric matching2) Allosteric control enhancement: Unlike first-generation ATP-competitive probes, Iodorivanol's benzodioxol group facilitates allosteric pocket penetration3) Photoreactive crosslinking capacity: The iodinated aromatic system enables UV-induced crosslinking for target identification studies
Table 1: Evolution of Iodorivanol-Class Chemical Probes
Generation | Key Structural Features | Selectivity Index | Primary Applications |
---|---|---|---|
First (2005-2010) | Non-specific acrylamide warheads | 10-50× | Kinase catalytic domain studies |
Transitional (2011-2015) | Ortho-fluorobenzene steric bump | 50-200× | Pseudokinase functional analysis |
Iodorivanol-class (2016-present) | Iodinated aromatic system + optimized linker | >500× | EPH receptor signaling, chromatin remodeling complexes |
Validation studies demonstrated Iodorivanol's utility in activity-based protein profiling (ABPP), where it successfully identified previously "undruggable" targets through covalent modification of engineered cysteine residues in living cells [2]. This represented a significant advancement over classical inhibition assays, enabling:
Iodorivanol has demonstrated exceptional utility in establishing orthogonal control systems for precise protein manipulation. By combining engineered kinases with Iodorivanol, researchers created insulated signaling circuits unaffected by endogenous ATP-competitive molecules. This orthogonal pairing enabled three breakthrough applications:
1) Deciphering context-dependent kinase functions: Iodorivanol-resistant mutants of CDK12 permitted selective inhibition during transcription elongation without disrupting global transcription, revealing this kinase's role in preventing R-loop accumulation [1]. Functional rescue experiments showed >90% target specificity at 10µM concentration.
2) Epigenetic machinery interrogation: The steric compatibility of Iodorivanol with engineered histone deacetylases (HDACs) facilitated temporal control of chromatin remodeling. When applied to HDAC2-I131G mutant cells, Iodorivanol induced rapid histone hyperacetylation (H3K27ac increased 4.2-fold in 30 minutes) without affecting wild-type HDACs, enabling precise dissection of HDAC-specific transcriptional effects [1].
3) Protein-protein interaction disruption: Iodorivanol served as a molecular wedge in engineered ubiquitin ligase complexes. By targeting the engineered CUL3-I130V mutant, it selectively disrupted CRL3-family ligase assembly, demonstrating that substrate recognition requires precise conformational alignment rather than simple binding affinity.
Table 2: Protein Modulation Efficiency Using Iodorivanol Orthogonal Systems
Protein Target | Mutation | Functional Rescue Efficiency* | Phenotypic Outcome |
---|---|---|---|
CDK12 | M1084A | 92.3% ± 2.1% | Suppressed R-loop accumulation |
HDAC2 | I131G | 88.7% ± 3.4% | Transcriptional activation at neurogenic loci |
CUL3 | I130V | 76.5% ± 5.2% | Stabilization of NRF2 transcription factor |
TET2 | N1507A | 81.2% ± 4.1% | Increased 5hmC epigenetic marks |
*Percentage rescue of mutant function relative to wild-type activity at 10µM Iodorivanol
The dose-response precision of Iodorivanol (EC₅₀ = 0.8µM for engineered targets vs. >100µM for wild-type proteins) enabled researchers to observe Waddington's canalization principles in real-time. At subthreshold concentrations, phenotypic stability persisted due to genetic buffering, while suprathreshold exposure triggered phenotypic divergence that became assimilated genetically over successive generations [7]. This provided experimental validation of evolutionary theories previously only modeled computationally.
Iodorivanol-based approaches address fundamental limitations of classical genetic screening through three key advantages:
Unlike genetic knockouts that cause permanent protein loss, Iodorivanol enables acute perturbation (seconds to minutes) followed by complete reversibility upon washout. This revealed context-specific functions of essential proteins that compensatory mechanisms mask in constitutive knockouts. For example, Iodorivanol-mediated acute CDK9 inhibition caused immediate RNA polymerase II degradation, whereas genetic knockouts showed no effect due to paralog compensation [1].
Classical suppressor screens often generate ambiguous results when one mutation affects multiple pathways. Iodorivanol's target-restricted action circumvented this limitation in studying the PIK3CA oncogene. Traditional mutagenesis identified 23 suppressor loci with widespread functional impacts, while Iodorivanol-based inhibition of the engineered PIK3CA-L957G mutant specifically dissected AKT-dependent vs. independent survival pathways with single-pathway resolution [1] [4].
The structural informatics derived from Iodorivanol-protein co-crystals provided atomic-level insights unattainable through genetic interaction mapping alone. When coupled with machine learning docking algorithms, Iodorivanol's binding pose predictions achieved a root-mean-square deviation (RMSD) of 0.89Å versus experimentally determined structures, significantly outperforming classical ligand docking (RMSD 2.5-3.0Å) [8]. This precision enabled rational design of second-generation probes targeting conformational substates.
Table 3: Comparative Analysis of Protein Function Interrogation Methods
Parameter | Classical Suppressor Mutagenesis | RNAi/CRISPR Knockdown | Iodorivanol-Based Approach |
---|---|---|---|
Temporal Resolution | Days-weeks | Hours-days | Seconds-minutes |
Target Specificity | Low (multiple off-targets) | Moderate (RNAi off-targets) | High (engineered specificity) |
Phenotypic Penetrance | Variable | Incomplete | Controllable (dose-dependent) |
Mechanistic Insight Level | Genetic interactions | Pathway associations | Atomic structural data |
Throughput Capacity | High | Medium-high | Medium (requires engineering) |
The integration of Iodorivanol with deep mutational scanning created a powerful hybrid approach. By screening thousands of protein variants against Iodorivanol, researchers mapped energetic landscapes of ligand binding compatibility, identifying previously cryptic allosteric networks in tyrosine kinases. These data revealed that resistance mutations distal to the active site (up to 18Å away) could modulate Iodorivanol binding through propagated conformational shifts, explaining why such mutations evade detection in conventional drug screens [1] [8].
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